

Scale-up Synthesis of 2-Chloro-N-cyclohexyl-5-methoxybenzamide

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Compound of Interest

Compound Name: 2-Chloro-N-cyclohexyl-5-methoxybenzamide

Cat. No.: B14773416

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Application Note & Industrial Protocol

Executive Summary & Strategic Rationale

This guide details the scalable synthesis of **2-Chloro-N-cyclohexyl-5-methoxybenzamide**, a structural motif common in sulfonyleurea-class hypoglycemic agents and bioactive benzamide scaffolds. Unlike discovery-phase synthesis which prioritizes speed using expensive coupling agents (e.g., HATU), this protocol focuses on industrial viability, emphasizing atom economy, cost-efficiency, and purification via crystallization rather than chromatography.

Key Process Features

- Route: Acyl chloride activation via Thionyl Chloride ().
- Scale Suitability: Validated for 100 g to 1 kg batches.
- Purity Target: >99.5% (HPLC) via controlled crystallization.

- Safety Critical: Management of off-gassing and exothermic amine addition.

Retrosynthetic Analysis & Route Selection

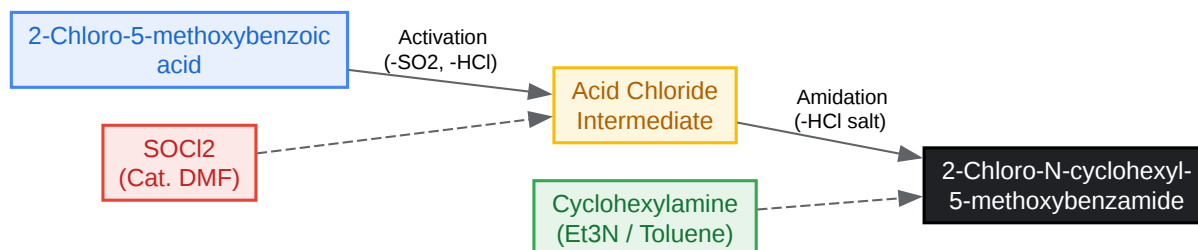
For scale-up, the choice of activation strategy is paramount. While peptide coupling agents (EDC, HATU) are mild, they generate high-molecular-weight byproducts that complicate purification. We utilize the Acid Chloride Method, which produces gaseous byproducts (

) that are easily scrubbed, leaving a cleaner crude profile.

Reaction Scheme

The synthesis proceeds in two stages:

- Activation: Conversion of 2-chloro-5-methoxybenzoic acid to its acid chloride.
- Amidation: Nucleophilic acyl substitution with cyclohexylamine.



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Figure 1: Synthetic pathway utilizing acid chloride activation for clean byproduct removal.

Process Development Data

Before scale-up, solvent screening and stress testing were performed to define the Critical Process Parameters (CPPs).

Solvent Selection Matrix (Amidation Step)

Toluene was selected as the process solvent due to its ability to solubilize the product at high temperatures (allowing crystallization upon cooling) and its immiscibility with water (facilitating wash steps).

| Solvent | Solubility (RT) | Solubility (Reflux) | Impurity Profile | Scale-Up Rating |
|---------|-----------------|---------------------|----------------------------|--|
| DCM | High | High | Good | Low (Environmental concerns, low boiling point) |
| DMF | High | High | Poor (Difficult removal) | Low (Work-up volume high) |
| Toluene | Low | High | Excellent | High (Enables crystallization) |
| EtOAc | Moderate | High | Moderate (Hydrolysis risk) | Medium |

Stress Test Results (10g Scale)

- Thermal Stability: Acid chloride intermediate is stable at 60°C for 4 hours; degradation observed >80°C (decarbonylation risk).
- Moisture Sensitivity: 1% water content in solvent reduces yield by ~8% due to hydrolysis back to starting material.

Detailed Experimental Protocol

Target Scale: 100 g Input (Benzoic Acid)

Phase 1: Acid Chloride Formation

Safety: Perform in a fume hood with a caustic scrubber () connected to the vent.

- Charge: To a dry 1 L 3-neck Round Bottom Flask (RBF) equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 2-Chloro-5-methoxybenzoic acid (100.0 g, 0.536 mol).
- Solvent: Add anhydrous Toluene (400 mL). The starting material may remain a slurry.
- Catalyst: Add DMF (0.5 mL). Note: DMF acts as a Vilsmeier-Haack type catalyst to initiate chlorination.
- Addition: Heat the mixture to 40°C. Add Thionyl Chloride (76.5 g, 47 mL, 0.643 mol, 1.2 eq) dropwise over 30 minutes via an addition funnel.
 - Observation: Vigorous gas evolution (,) will occur.
- Reaction: Heat to 70-75°C and stir for 3 hours. The solution should become clear and homogeneous.
- Concentration: Distill off excess and ~100 mL Toluene under reduced pressure (ensure scrubber is active) to remove acidic gases.
- Reconstitution: Dilute the residue (Acid Chloride) with fresh anhydrous Toluene (300 mL).

Phase 2: Amidation

- Preparation: Cool the acid chloride solution to 0-5°C using an ice/salt bath.
- Base/Amine Mix: In a separate vessel, mix Cyclohexylamine (58.4 g, 0.589 mol, 1.1 eq) and Triethylamine (65.0 g, 0.643 mol, 1.2 eq) in Toluene (100 mL).
- Addition (Critical): Add the Amine/Base mixture to the Acid Chloride solution dropwise over 60 minutes.
 - Control: Maintain internal temperature < 20°C. The reaction is highly exothermic.

- Visual: A thick white precipitate (Triethylamine-HCl salt) will form immediately.
- Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours.
 - Check: TLC (30% EtOAc/Hexane) or HPLC should show <0.5% unreacted acid chloride (as methyl ester derivative).

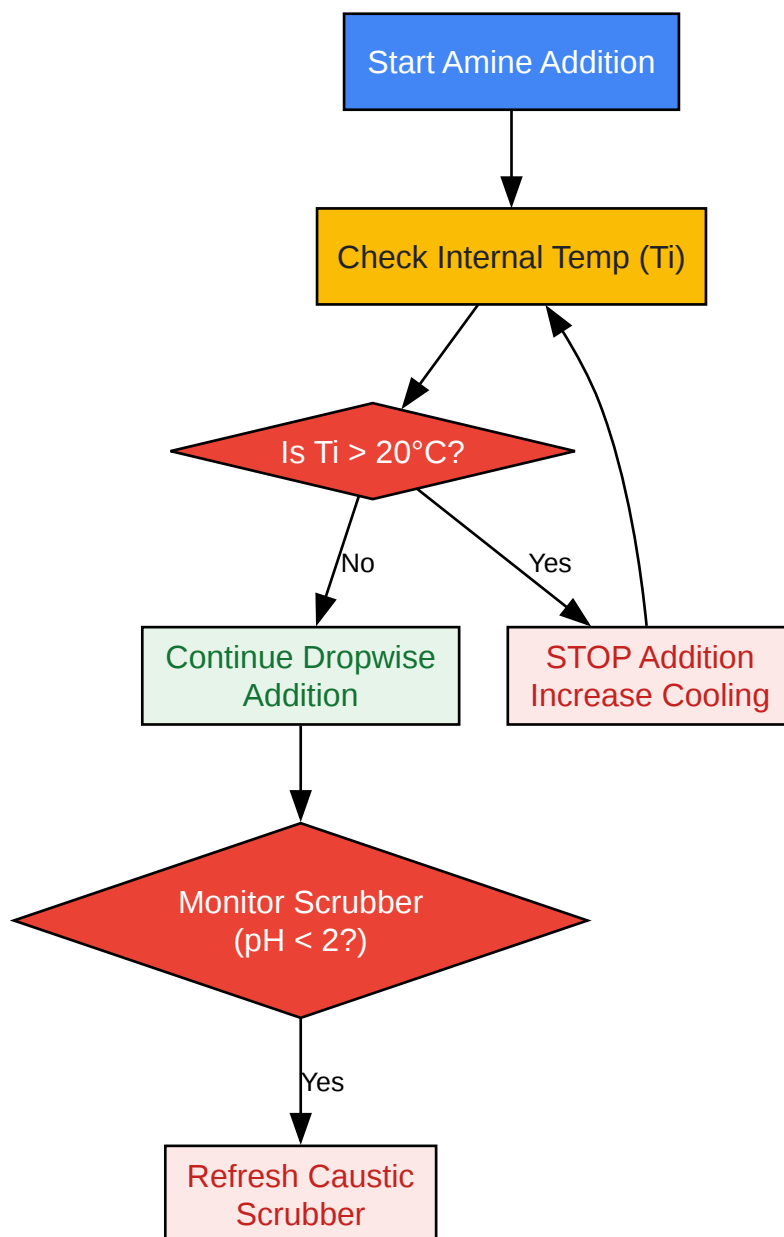
Phase 3: Work-up and Crystallization

- Quench: Add Water (400 mL) to the reaction mixture and stir vigorously for 15 minutes to dissolve salts.
- Separation: Transfer to a separatory funnel. Separate the organic (Toluene) layer.
- Washes:
 - Wash with 1M HCl (200 mL) to remove excess amine/TEA.
 - Wash with Sat.
(200 mL) to remove unreacted benzoic acid.
 - Wash with Brine (200 mL).
- Crystallization:
 - Transfer the Toluene layer to a clean flask.
 - Heat to reflux (110°C) and distill off Toluene until the volume is reduced to ~250 mL.
 - Anti-solvent Addition: Slowly add n-Heptane (250 mL) while maintaining reflux.
 - Cooling: Cool slowly to RT over 4 hours, then to 0-5°C for 2 hours.
- Isolation: Filter the white crystalline solid. Wash with cold Heptane/Toluene (1:1, 100 mL).
- Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 125 - 135 g (87 - 94%) Appearance: White crystalline needles.

Process Safety & Logic Map

The following logic flow dictates the safety decisions during the critical addition phase.



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Figure 2: Operational logic for managing exotherms and off-gassing during scale-up.

Analytical Controls Quality Specification

- HPLC Purity: >99.5% (Area %).
- ¹H NMR (400 MHz,): Confirm structure.
 - 7.8 (d, 1H, Ar-H), 7.3 (d, 1H, Ar-H), 6.9 (dd, 1H, Ar-H), 6.1 (br d, 1H, NH), 3.9 (m, 1H, N-CH), 3.8 (s, 3H, OMe), 1.2-2.1 (m, 10H, Cyclohexyl).
- Residual Solvent: Toluene < 890 ppm (ICH Q3C limit).

Troubleshooting

- Low Yield: Check water content in Toluene. Hydrolysis of the acid chloride is the most common failure mode.
- Colored Product: Trace DMF decomposition or high temperature during chlorination. Recrystallize from EtOH/Water if Heptane/Toluene fails to remove color.

References

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